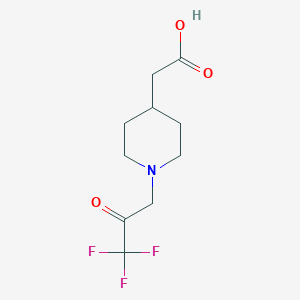

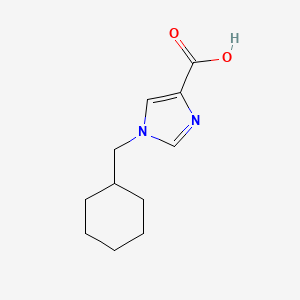

1-Cyclooctylpiperidin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . COPOL has a complex molecular structure that allows it to exhibit a range of biological activities.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

1-Cyclooctylpiperidin-3-ol: ist ein Piperidinderivat, eine Klasse von Verbindungen, die für die pharmazeutische Industrie von entscheidender Bedeutung sind. Piperidinstrukturen finden sich in verschiedenen therapeutischen Wirkstoffen, darunter Analgetika, Antipsychotika und Antihypertensiva . Die einzigartige Struktur der Verbindung könnte entscheidend für die Synthese neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen sein.

Antimikrobielle Anwendungen

Forschungsergebnisse zeigen, dass Piperidinderivate antimikrobielle Eigenschaften aufweisen . This compound könnte auf seine potenzielle Verwendung als antimikrobielles Mittel untersucht werden, was möglicherweise zur Entwicklung neuer Antibiotika oder Desinfektionsmittel führt.

Umweltbelastung

Piperidinderivate werden auf ihre Rolle bei der Umweltsignalisierung und den Abwehrmechanismen von Meeresalgen untersucht . This compound könnte dazu beitragen, zu verstehen, wie diese Verbindungen das ökologische Gleichgewicht und die Abwehrstrategien von Algen beeinflussen.

Zukünftige Richtungen

Piperidines, including 1-Cyclooctylpiperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Wirkmechanismus

Target of Action

Related compounds have been found to interact with the nociceptin receptor (nopr), a member of the opioid receptor family . This receptor is a target for the treatment of pain and drug abuse .

Mode of Action

It is suggested that related compounds act as partial agonists at both the nopr and μ-opioid receptors

Biochemical Pathways

It has been suggested that related compounds can affect the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This could lead to the upregulation of the synthesis of certain oxylipins, which are oxygenated derivatives of fatty acids that regulate a variety of plant physiological and pathological processes .

Result of Action

Related compounds have been found to produce analgesia, or pain relief, that was reversible with naloxone, an opioid antagonist . This suggests that these compounds may have a similar effect on pain perception.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, 1-octen-3-ol, a related compound, has been found to act as a self-stimulating community messenger in marine algae, with its production being self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This suggests that environmental factors such as the presence of other organisms or specific environmental conditions could potentially influence the action of 1-Cyclooctylpiperidin-3-ol.

Biochemische Analyse

Biochemical Properties

1-Cyclooctylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the overall metabolic flux.

Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can result in either activation or inhibition of the protein’s activity, depending on the nature of the interaction. For example, it has been shown to interact with G-protein coupled receptors, influencing signal transduction pathways . These interactions highlight the compound’s potential in modulating various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is its impact on cell signaling pathways. By interacting with G-protein coupled receptors, this compound can modulate the downstream signaling cascades, leading to changes in cellular responses .

Furthermore, this compound has been observed to affect gene expression. It can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression can result in changes in cellular metabolism, influencing processes such as cell growth, differentiation, and apoptosis . These cellular effects underscore the compound’s potential in therapeutic applications and research.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting their metabolic activity . This binding can result in changes in the enzyme’s conformation, influencing its catalytic properties.

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses . These molecular mechanisms highlight the compound’s potential in modulating various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used.

In in vitro studies, prolonged exposure to this compound has been observed to result in sustained changes in cellular metabolism and gene expression . These changes can lead to alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that the compound exhibits a dose-dependent effect on various physiological and biochemical parameters . At lower doses, this compound has been observed to have minimal adverse effects, with significant therapeutic potential. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing the overall metabolic flux.

Additionally, this compound can affect the levels of specific metabolites, altering the cellular metabolic state. For instance, its interaction with enzymes involved in lipid metabolism can result in changes in lipid levels, influencing cellular energy balance and signaling . These metabolic pathways highlight the compound’s potential in modulating various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to various proteins, affecting its distribution and accumulation within specific cellular compartments.

Additionally, the compound’s interaction with binding proteins can influence its transport and distribution within tissues. These interactions can result in either enhanced or reduced bioavailability, depending on the nature of the binding . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications .

These subcellular localizations can influence the compound’s activity, as its interactions with biomolecules can vary depending on the cellular compartment. For instance, its interaction with nuclear transcription factors can result in changes in gene expression, while its interaction with mitochondrial enzymes can affect cellular energy metabolism . Understanding these subcellular localization patterns is crucial for elucidating the compound’s mechanism of action.

Eigenschaften

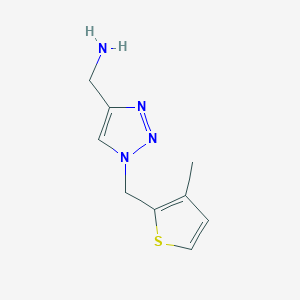

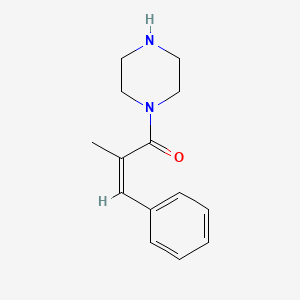

IUPAC Name |

1-cyclooctylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c15-13-9-6-10-14(11-13)12-7-4-2-1-3-5-8-12/h12-13,15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARMEMSMSQFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.